4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide (CAS 181148-00-5), commonly known as SMCC hydrazide, is a heterobifunctional crosslinker featuring a sulfhydryl-reactive maleimide group and a carbonyl-reactive hydrazide group separated by a cyclohexane spacer [1]. In procurement and biomanufacturing, it is primarily sourced for site-specific bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and glycoprotein modifications. The hydrazide moiety specifically targets aldehydes—typically generated via periodate oxidation of carbohydrate residues—while the maleimide group reacts with free thiols [1]. The defining structural feature of this compound is the cyclohexane ring, which imparts critical steric stability to the maleimide group, making it a highly practical precursor for complex, multi-step conjugation workflows where intermediate stability is required [1].
Substituting SMCC hydrazide with closely related crosslinkers severely compromises either reaction specificity or intermediate stability [1]. If a buyer substitutes with linear aliphatic hydrazide-maleimides like EMCH (ε-Maleimidocaproic acid hydrazide) or BMPH (β-Maleimidopropionic acid hydrazide), the lack of a sterically protective cyclohexane ring leads to rapid aqueous hydrolysis of the maleimide group, precluding the lyophilization or extended storage of activated intermediates [1]. Conversely, substituting with standard SMCC (which replaces the hydrazide with an NHS ester) shifts the target from oxidized carbohydrates to primary amines. This random lysine conjugation often modifies the Fab region of antibodies, reducing immunoreactivity and resulting in highly heterogeneous product profiles with uncontrolled drug-to-antibody ratios (DAR) [1]. Therefore, SMCC hydrazide is non-interchangeable when site-specific Fc-glycan targeting and extended intermediate stability are simultaneously required.
The cyclohexane bridge in SMCC hydrazide sterically shields the maleimide group from water molecules, reducing its rate of hydrolysis compared to straight-chain analogs . In 0.1 M sodium phosphate buffer (pH 7.0) at 4°C, the maleimide group of SMCC-derived linkers remains stable for approximately 64 hours . In contrast, linear aliphatic maleimide linkers (such as EMCH) lack this steric protection and undergo rapid ring-opening hydrolysis under identical conditions, drastically shortening their functional half-life .
| Evidence Dimension | Maleimide functional stability in pH 7.0 buffer at 4°C |
| Target Compound Data | ~64 hours of stability |
| Comparator Or Baseline | Linear aliphatic maleimides (e.g., EMCH) |
| Quantified Difference | >60 hours of extended reactive half-life |
| Conditions | 0.1 M sodium phosphate buffer, pH 7.0, 4°C |
Allows manufacturers to perform two-step bioconjugations and safely lyophilize or store maleimide-activated intermediates without losing thiol-reactive titer.
SMCC hydrazide targets aldehydes generated by periodate oxidation of carbohydrates, which are naturally localized on the Fc region of IgG antibodies, restricting conjugation to approximately 1-2 sites per heavy chain [1]. Standard SMCC, utilizing an NHS ester, targets primary amines and randomly labels among the ~80 available lysine residues across the entire antibody, frequently modifying the antigen-binding Fab region [1].
| Evidence Dimension | Conjugation site distribution and DAR control |
| Target Compound Data | Site-specific (Fc region glycans, ~1-2 sites per heavy chain) |
| Comparator Or Baseline | Standard SMCC (Random lysine labeling among ~80 sites) |
| Quantified Difference | Highly restricted conjugation sites vs. random heterogeneous distribution |
| Conditions | Periodate-oxidized IgG vs. native IgG |
Ensures a controlled drug-to-antibody ratio (DAR) and preserves the binding affinity of the antibody, which is critical for regulatory approval and efficacy of ADCs.
The hydrazide group of SMCC hydrazide exhibits rapid reaction kinetics with aldehydes at mildly acidic pH (e.g., pH 5.5) to form stable hydrazone linkages [1]. At this pH, primary amines are highly protonated and their nucleophilicity is virtually eliminated, allowing SMCC hydrazide to be used for selective crosslinking in acidic buffers where amine-reactive NHS-ester crosslinkers fail to couple efficiently [1].
| Evidence Dimension | Reactivity at pH 5.5 |
| Target Compound Data | Rapid hydrazone formation with carbonyls |
| Comparator Or Baseline | NHS-ester/amine reactivity |
| Quantified Difference | Efficient coupling vs. >99% reduction in amine reactivity |
| Conditions | Mildly acidic buffer (pH 5.5) |
Enables bioconjugation workflows that require acidic conditions to protect pH-sensitive payloads or prevent premature oxidation of free thiols.
SMCC hydrazide is an effective choice for conjugating thiol-containing cytotoxic payloads to the oxidized carbohydrate moieties of antibodies. This site-specific approach preserves the Fab region's antigen-binding capacity and yields a highly homogeneous ADC profile compared to random lysine conjugation [1].
Because the cyclohexane ring stabilizes the maleimide group against hydrolysis, SMCC hydrazide is highly suitable for two-step protocols where a glycoprotein is first activated with the crosslinker, purified to remove excess reagent, and then subsequently reacted with a sulfhydryl-containing reporter enzyme or peptide [1].
In biosensor manufacturing, SMCC hydrazide is used to orient glycoproteins uniformly on thiolated gold nanoparticles or sensor chips. By anchoring the proteins via their carbohydrate chains, the active sites remain fully accessible for analyte binding without steric interference [1].